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Abstract

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the
c-Met receptor tyrosine kinase.[1][2][3][4][5] The c-Met pathway is a critical driver in the
development and progression of various human cancers, making it a prime target for
therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the
discovery, synthesis, and biological evaluation of PF-04217903, intended for researchers and
professionals in the field of drug development.

Introduction: The Rationale for Targeting c-Met

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth
factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation,
survival, migration, and invasion.[6][7] Aberrant activation of the HGF/c-Met signaling pathway,
through mechanisms such as gene amplification, mutation, or autocrine/paracrine loops, is
strongly implicated in the oncogenesis and metastasis of numerous cancers.[4][5]
Consequently, the development of selective c-Met inhibitors represents a promising therapeutic
strategy. PF-04217903 emerged from a dedicated drug discovery program aimed at identifying
a potent and exquisitely selective c-Met inhibitor with favorable pharmacokinetic properties for
clinical development.[1]
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Discovery of PF-04217903: From Hit to Clinical
Candidate

The journey to PF-04217903 began with a high-throughput screening (HTS) campaign that
identified an oxindole hydrazide as a hit compound.[1] This initial hit demonstrated an unusual
degree of selectivity for c-Met over a broad panel of other kinases.[1]

A key breakthrough in the lead optimization process was the determination of the cocrystal
structure of a related oxindole hydrazide inhibitor bound to the nonphosphorylated c-Met kinase
domain.[1] This structural insight revealed a unique binding mode responsible for the
compound's remarkable selectivity.[1] However, the oxindole hydrazide scaffold was found to
be chemically and metabolically labile.[1]

Leveraging structure-based drug design, the research team replaced the unstable oxindole
hydrazide core with a more robust and metabolically stable triazolopyrazine scaffold.[1] This
strategic modification, followed by extensive medicinal chemistry efforts to optimize potency,
selectivity, and pharmacokinetic properties, ultimately led to the identification of 2-(4-(1-
(quinolin-6-ylmethyl)-1H-[1][2][6]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol, designated
as PF-04217903.[1]

Synthesis of PF-04217903

The synthesis of PF-04217903 was developed and carried out at Pfizer Global Research and
Development.[5] While the detailed, step-by-step synthesis is typically found in the
supplementary information of the primary publication, the overall strategy involves the
construction of the core triazolopyrazine ring system, followed by the coupling of the pyrazole
and quinoline moieties.

A potential synthetic route, inferred from related syntheses of similar compounds, is outlined
below. This should be considered a general representation, and for exact reagents, conditions,
and yields, consulting the supplementary materials of Cui et al., J. Med. Chem. 2012, 55 (18),
8091-8109 is essential.
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Caption: Generalized Synthetic Workflow for PF-04217903.

Biological Activity and Selectivity

PF-04217903 is a highly potent inhibitor of the c-Met kinase. Its inhibitory activity has been
guantified in various assays, demonstrating its efficacy at the enzymatic and cellular levels.

Table 1: In Vitro Inhibitory Activity of PF-04217903
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Target/Cell
Assay Type Li Parameter Value (nM) Reference
ine
Biochemical )
] Human c-Met Ki 4.8 [2][5]
Kinase Assay
Cellular
_ HUVECs (HGF-
Phosphorylation ] IC50 4.6 [2][5]
stimulated)
Assay
Cellular Panel of human
Phosphorylation tumor and IC50 (mean) 7.3 [5]
Assay endothelial cells
Cell Proliferation GTL-16 (gastric
_ IC50 12 [2]
Assay carcinoma)
Cell Proliferation NCI-H1993
IC50 30 [2]
Assay (NSCLQC)
Apoptosis Assay GTL-16 cells IC50 31 [2]
Endothelial Cell HUVECs (HGF-
. _ IC50 12 [21(5]
Survival Assay mediated)
Endothelial Cell HUVECs (HGF-
_ . IC50 27 [5]
Invasion Assay mediated)
Endothelial Cell
HUVECs IC50 7 [5]

Apoptosis Assay

A hallmark of PF-04217903 is its exceptional selectivity. It has been screened against a large

panel of kinases and has consistently demonstrated over 1,000-fold selectivity for c-Met.[2][4]

[5] This high degree of selectivity is crucial for minimizing off-target effects and associated

toxicities in a clinical setting.

Mechanism of Action: Inhibition of c-Met Signaling

PF-04217903 functions as an ATP-competitive inhibitor of the c-Met kinase.[4][5] By binding to
the ATP-binding pocket of the c-Met kinase domain, it prevents the phosphorylation of the

receptor and subsequent activation of downstream signaling pathways.
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Caption: PF-04217903 Inhibition of the c-Met Signaling Pathway.

Preclinical In Vivo Efficacy

The anti-tumor activity of PF-04217903 has been demonstrated in various preclinical xenograft
models. The efficacy is particularly pronounced in tumors that are dependent on c-Met
signaling, such as those with MET gene amplification or an HGF/c-Met autocrine loop.

Table 2: In Vivo Antitumor Activity of PF-04217903
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Xenograft

Tumor Type c-Met Status Key Findings Reference
Model

Dose-dependent
tumor growth
) inhibition
Gastric MET ]
GTL-16 ) o correlated with [5]

Carcinoma Amplification o
inhibition of c-
Met

phosphorylation.

Significant tumor
) HGF/c-Met growth inhibition
U87MG Glioblastoma ) [5]
Autocrine Loop at well-tolerated

doses.

Partial tumor
growth inhibition
] ) alone; enhanced
HT29 Colon Carcinoma  c-Met Expression ] ) [4]
efficacy in
combination with

RON shRNA.

In these in vivo studies, the administration of PF-04217903 led to a dose-dependent inhibition
of c-Met phosphorylation in the tumors, which correlated with the observed anti-tumor efficacy.
[2][4] Furthermore, PF-04217903 demonstrated anti-angiogenic properties in vivo.[4]

Experimental Protocols

Detailed experimental protocols are critical for the replication and extension of these findings.
Below are summaries of the key methodologies employed in the evaluation of PF-04217903.

c-Met Kinase Assay

A continuous-coupled spectrophotometric assay is utilized to quantify the catalytic activity of
recombinant human c-Met kinase.[5]
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Caption: Workflow for the c-Met Biochemical Kinase Assay.

Protocol Summary:

The assay measures the time-dependent production of ADP by c-Met.

ADP production is determined by analyzing the rate of NADH consumption, which is
measured by a decrease in absorbance at 340 nm.

The reaction mixture typically contains the c-Met enzyme, ATP, a suitable substrate, and a
coupling system (e.g., pyruvate kinase and lactate dehydrogenase).

PF-04217903 is added at varying concentrations to determine its inhibitory effect on the
reaction rate.

The inhibition constant (Ki) is calculated from the resulting data.

Cellular c-Met Phosphorylation Assay

An ELISA-based assay is used to measure the inhibition of c-Met phosphorylation in cells.
Protocol Summary:

Cells (e.g., GTL-16, HUVECS) are seeded in 96-well plates.

Cells are treated with various concentrations of PF-04217903 for a specified time.

For non-constitutively active cell lines, c-Met is stimulated with HGF.

Cell lysates are prepared.

A capture ELISA is performed using an antibody specific for total c-Met to capture the protein
and a phospho-tyrosine specific antibody for detection.
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e The IC50 value is determined from the dose-response curve.

Cell Proliferation/Survival Assay

The effect of PF-04217903 on cell viability is assessed using standard methods such as MTT
or resazurin-based assays.

Protocol Summary:

o Cells are seeded in 96-well plates at a low density.

e The cells are treated with a range of concentrations of PF-04217903.
o For certain cell lines, HGF is added to stimulate proliferation.

» After a defined incubation period (e.g., 72 hours), a viability reagent (MTT or resazurin) is
added.

e The absorbance or fluorescence is measured to determine the number of viable cells.

e |C50 values are calculated from the resulting dose-response curves.

Apoptosis Assay

Apoptosis induction by PF-04217903 can be measured using various techniques, including
ELISA-based detection of single-stranded DNA (ssDNA) or flow cytometry-based assays for
Annexin V staining or caspase activation.

Protocol Summary (SSDNA Apoptosis ELISA):

e Cells (e.g., GTL-16) are treated with PF-04217903 for a specified duration (e.g., 24 hours).
[8]

e The cells are lysed, and the ssDNA in the lysate is detected using an ELISA kit.[8]

o The amount of ssDNA is quantified as a percentage of the control (untreated) cells.[8]

In Vivo Xenograft Studies
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The anti-tumor efficacy of PF-04217903 is evaluated in immunocompromised mice bearing
human tumor xenografts.

Protocol Summary:

e Human tumor cells (e.g., GTL-16, U87MG) are implanted subcutaneously into athymic nude
mice.

e Once tumors reach a predetermined size, the mice are randomized into treatment and
vehicle control groups.

o PF-04217903 is administered orally at various doses and schedules.
e Tumor volume is measured regularly throughout the study.

o At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g.,
Western blotting for p-Met, immunohistochemistry for proliferation and apoptosis markers).

Conclusion

PF-04217903 is a testament to the power of structure-based drug design in developing highly
potent and selective kinase inhibitors. Its discovery and preclinical development have provided
a valuable tool for interrogating the role of c-Met in cancer and have laid the foundation for its
clinical evaluation as a potential therapeutic agent. The detailed methodologies and
guantitative data presented in this guide offer a comprehensive resource for researchers in the
field of oncology drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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